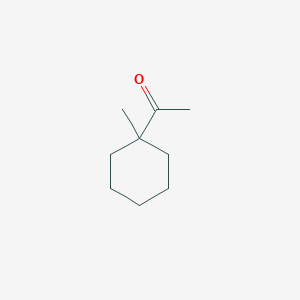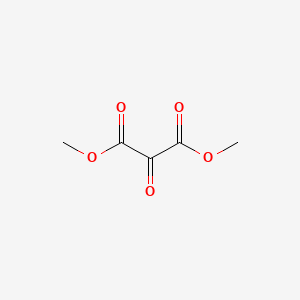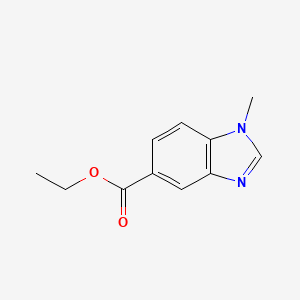
1-メチル-1H-ベンゾイミダゾール-5-カルボン酸エチル
概要
説明
Ethyl 1-methyl-1h-benzimidazole-5-carboxylate is a benzimidazole derivative, a class of compounds known for their diverse biological and chemical properties. Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in various fields, including pharmaceuticals, agriculture, and materials science .
科学的研究の応用
Ethyl 1-methyl-1h-benzimidazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as luminescent materials for organic light-emitting diodes (OLEDs)
作用機序
Target of Action
Ethyl 1-methyl-1h-benzimidazole-5-carboxylate is a complex compound with potential biological activity. Benzimidazole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors , suggesting that Ethyl 1-methyl-1h-benzimidazole-5-carboxylate may also interact with various biological targets.
Mode of Action
The exact mode of action of Ethyl 1-methyl-1h-benzimidazole-5-carboxylate is currently unknown due to the lack of specific studies on this compound. Benzimidazole derivatives have been shown to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that Ethyl 1-methyl-1h-benzimidazole-5-carboxylate may interact with its targets in a way that modulates cellular processes and induces changes in cell behavior.
Biochemical Pathways
Benzimidazole derivatives have been shown to influence a variety of biochemical pathways, depending on their specific targets . Given the structural similarity, it is plausible that Ethyl 1-methyl-1h-benzimidazole-5-carboxylate may also affect multiple pathways, leading to downstream effects on cellular functions.
Result of Action
Benzimidazole derivatives have been shown to exert various effects at the molecular and cellular levels, such as inhibiting cell proliferation and inducing cell death . These effects suggest that Ethyl 1-methyl-1h-benzimidazole-5-carboxylate may have similar impacts on cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-methyl-1h-benzimidazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the nucleophilic substitution reaction, where ethyl 4-chloro-3-nitrobenzoate reacts with a suitable amine, followed by cyclization to form the benzimidazole ring . Another method involves the condensation of o-phenylenediamine with ethyl glyoxalate, followed by cyclization .
Industrial Production Methods
Industrial production of Ethyl 1-methyl-1h-benzimidazole-5-carboxylate often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow reactions and the use of catalysts to enhance reaction efficiency .
化学反応の分析
Types of Reactions
Ethyl 1-methyl-1h-benzimidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzimidazoles, which can exhibit different biological and chemical properties .
類似化合物との比較
Ethyl 1-methyl-1h-benzimidazole-5-carboxylate can be compared with other benzimidazole derivatives, such as:
1-Methylbenzimidazole: Used as an electrolyte additive in dye-sensitized solar cells.
2-Methylbenzimidazole: Known for its corrosion inhibition properties.
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: Used in organic photovoltaics and sensors.
The uniqueness of Ethyl 1-methyl-1h-benzimidazole-5-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
ethyl 1-methylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)8-4-5-10-9(6-8)12-7-13(10)2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBXKIFEKNCNJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359480 | |
| Record name | Ethyl 1-methyl-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53484-19-8 | |
| Record name | Ethyl 1-methyl-1H-benzimidazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53484-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-methyl-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
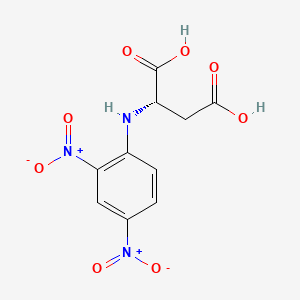


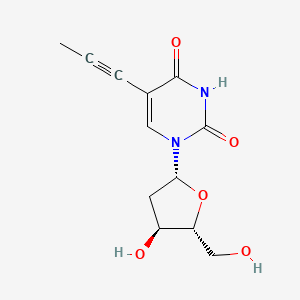
![1-cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1595974.png)
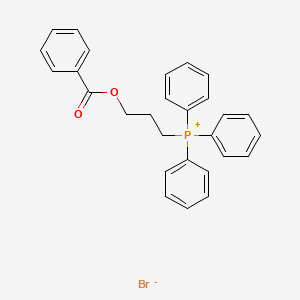
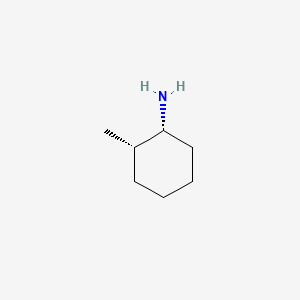
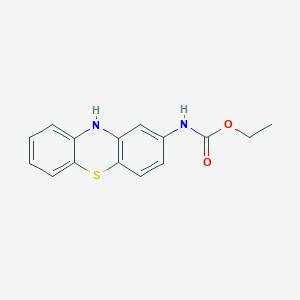
![4-[(2-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1595979.png)
![2-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1595980.png)
![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol](/img/structure/B1595981.png)
